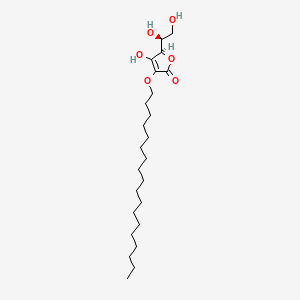
CV 3611
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CV 3611 is a derivative of ascorbic acid (vitamin C) where an octadecyl group is introduced at the C-2 position of the ascorbic acid molecule. This modification enhances the lipophilicity of the compound, making it more suitable for applications in lipid environments. It is known for its potential antioxidant properties and its ability to inhibit degranulation in allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CV 3611 typically involves the alkylation of ascorbic acid. One common method includes the use of 5,6-isopropylidene-3-methoxymethyl-ascorbic acid as a starting material. This compound is reacted with potassium carbonate and 1-iodooctadecane in a solvent mixture of tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) at 50°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of enzymatic synthesis methods is also being explored to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: CV 3611 can undergo various chemical reactions, including:
Oxidation: Ascorbic acid derivatives are known for their redox properties.
Substitution: The octadecyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Catalytic metals such as copper or iron can accelerate the oxidation process.
Reduction: The presence of hydrogen donors and catalytic metals can facilitate reduction reactions.
Substitution: Alkyl halides and strong bases are commonly used in substitution reactions.
Major Products:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of target compounds.
Substitution: Various alkylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
CV 3611 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of CV 3611 primarily involves its antioxidant properties. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen. This helps in reducing oxidative stress and preventing cellular damage . Additionally, it inhibits antigen-stimulated degranulation by interfering with calcium ionophore-stimulated pathways .
Comparaison Avec Des Composés Similaires
- 3-O-dodecyl-L-ascorbic acid
- 2-O-hexadecyl-L-ascorbic acid
- 3-O-octyl-L-ascorbic acid
Comparison: CV 3611 is unique due to its longer alkyl chain, which enhances its lipophilicity compared to other derivatives like 3-O-dodecyl-L-ascorbic acid and 2-O-hexadecyl-L-ascorbic acid . This makes it more suitable for applications in lipid environments, such as in cosmetics and skincare products. Additionally, its strong antioxidant properties and ability to inhibit degranulation make it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C24H44O6 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22+/m0/s1 |
Clé InChI |
OIRQROBVKNWIIW-RBBKRZOGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC1=C([C@H](OC1=O)[C@H](CO)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


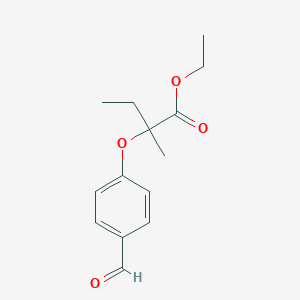
![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8472570.png)
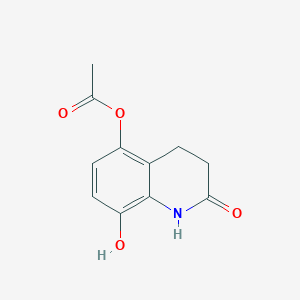
![3-[(Tetrazol-5-yl)aminomethyl]nitrobenzene](/img/structure/B8472580.png)
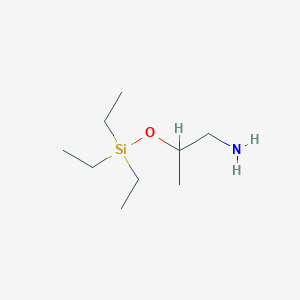
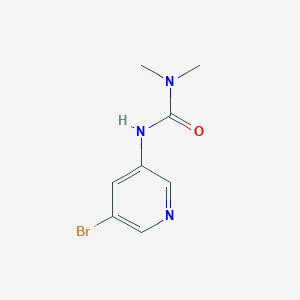

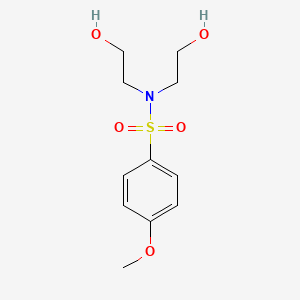
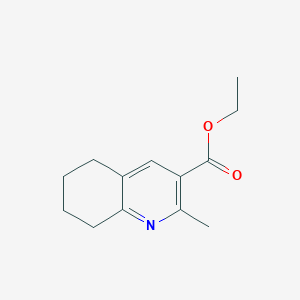
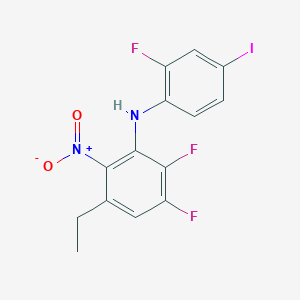
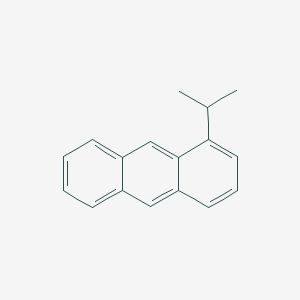
![Triethyl{5-[(triethylsilyl)oxy]pent-1-yn-1-yl}silane](/img/structure/B8472645.png)

![[2-(2,3-Dimethylanilino)phenyl]acetic acid](/img/structure/B8472648.png)
